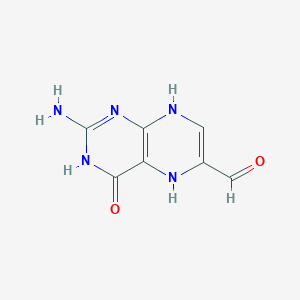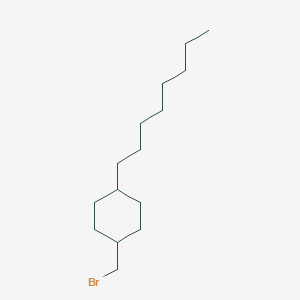
1-(Bromomethyl)-4-octylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-octylcyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the 1-position and an octyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-octylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-octylcyclohexane. The bromination reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-4-octylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for SN2 reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted cyclohexanes depending on the nucleophile used.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 4-octylcyclohexane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-octylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential role in drug development and as a building block for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-octylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by a nucleophile . In radical reactions, the bromine atom forms a radical that can participate in further reactions .
Comparación Con Compuestos Similares
Benzyl Bromide: Similar in structure with a benzene ring instead of a cyclohexane ring.
Cyclohexyl Bromide: Lacks the octyl group, making it less hydrophobic.
4-Octylcyclohexanol: The hydroxyl derivative of 1-(Bromomethyl)-4-octylcyclohexane.
Uniqueness: this compound is unique due to its combination of a bromomethyl group and a long octyl chain, which imparts specific reactivity and hydrophobic properties. This makes it suitable for applications where both reactivity and hydrophobicity are desired.
Propiedades
Número CAS |
71458-17-8 |
|---|---|
Fórmula molecular |
C15H29Br |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-octylcyclohexane |
InChI |
InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h14-15H,2-13H2,1H3 |
Clave InChI |
RTAXQTXEQYCDRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCC(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



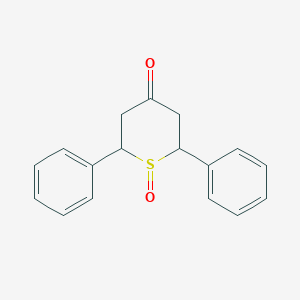
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)
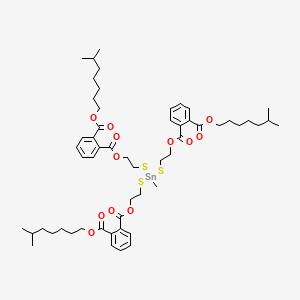

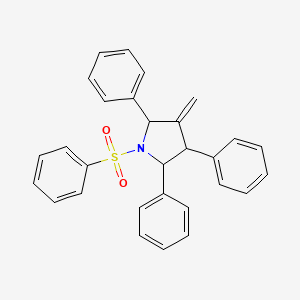


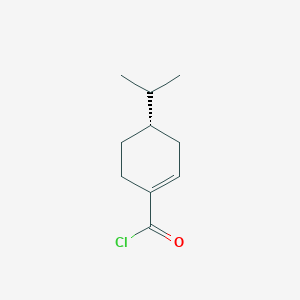
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
